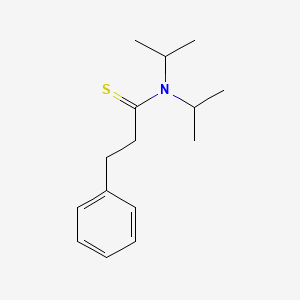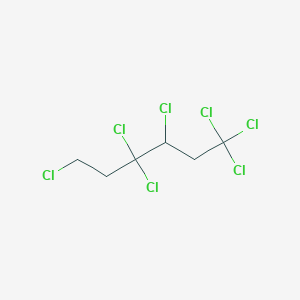![molecular formula C16H16O2S B14503110 [2-(Benzenesulfonyl)but-3-en-1-yl]benzene CAS No. 62872-71-3](/img/structure/B14503110.png)
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene is an organic compound that features a benzenesulfonyl group attached to a but-3-en-1-yl chain, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chloride, aluminum chloride (catalyst)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison
Compared to similar compounds, [2-(Benzenesulfonyl)but-3-en-1-yl]benzene is unique due to its but-3-en-1-yl chain, which provides additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from simpler benzenesulfonyl derivatives and enhances its versatility in various applications .
Propiedades
Número CAS |
62872-71-3 |
|---|---|
Fórmula molecular |
C16H16O2S |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2-(benzenesulfonyl)but-3-enylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-2-15(13-14-9-5-3-6-10-14)19(17,18)16-11-7-4-8-12-16/h2-12,15H,1,13H2 |
Clave InChI |
SJXBLHWXSRQPAT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


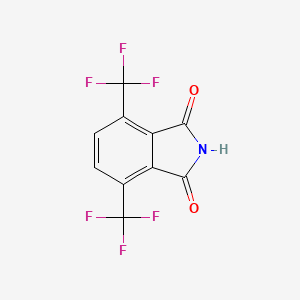
![Cyclohexanone, 3-[(phenylmethyl)thio]-, (S)-](/img/structure/B14503044.png)
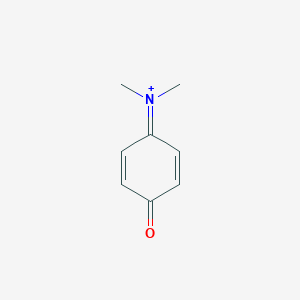
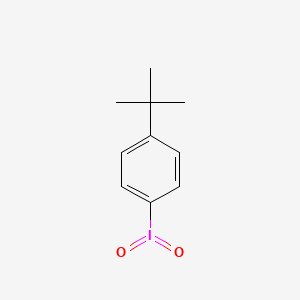
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1-Bromo-4-[2-(4-nonylphenyl)ethenyl]benzene](/img/structure/B14503065.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)
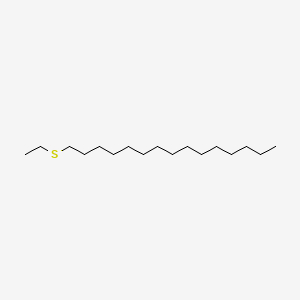
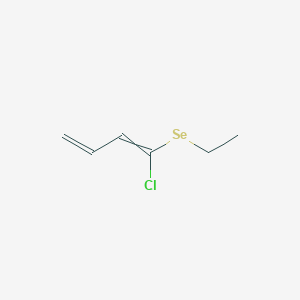
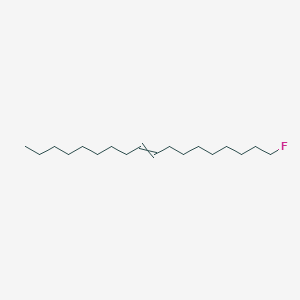
![1-Oxo-4H,6H-1lambda~5~-thieno[3,4-c][1,2,5]oxadiazole](/img/structure/B14503092.png)
![N,N-Dimethyl-N'-{4-[3-(trifluoromethyl)phenoxy]phenyl}urea](/img/structure/B14503098.png)
